molecular formula C19H22ClFN4O B2648997 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 1902922-37-5

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2648997
CAS No.: 1902922-37-5
M. Wt: 376.86
InChI Key: MASJYQRYAFSWJB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a pyrazole moiety, and a piperidine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorinated and fluorinated phenyl ring and the pyrazole moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-[1-(5-ethyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide stands out due to the presence of the cyclopropyl group on the pyrazole moiety. This unique structural feature may confer distinct biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O/c20-15-2-1-3-16(21)14(15)10-19(26)22-13-6-8-25(9-7-13)18-11-17(23-24-18)12-4-5-12/h1-3,11-13H,4-10H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJYQRYAFSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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